Mapk-IN-1
Description
MAPK-IN-1 (Compound 2, HY-146195) is a small-molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. It exhibits dual functionality by inhibiting acetylcholinesterase (AChE) with an IC50 of 23.84 μM and demonstrating neuroprotective and anti-neuroinflammatory properties. This compound has shown promise in preclinical studies for Alzheimer’s disease (AD), where it mitigates neuroinflammation and neuronal damage by suppressing MAPK-mediated pathways .
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(1R)-1,6,6-trimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-7,10,11-trione |
InChI |
InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,9H,5,7-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
ABVRZQXICIZPLM-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(=O)C4(C)C |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(=O)C4(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mapk-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This step may involve reactions such as halogenation, alkylation, and acylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving the use of automated reactors and continuous flow systems. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Mapk-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit different biological activities.
Scientific Research Applications
Mapk-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in various chemical reactions.
Biology: Employed in cell biology research to investigate the effects of MAPK inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, neuroinflammatory diseases, and other conditions involving dysregulated MAPK signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway.
Mechanism of Action
Mapk-IN-1 exerts its effects by inhibiting the activity of MAPK enzymes, which are key regulators of the MAPK signaling pathway. The compound binds to the active site of the MAPK enzymes, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascade, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. The primary molecular targets of this compound include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
Comparison with Similar Compounds
Key Properties of MAPK-IN-1
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈O₄ |
| Molecular Weight | 310.34 g/mol |
| IC50 (AChE Inhibition) | 23.84 μM |
| Applications | Alzheimer’s disease research |
Comparison with Similar MAPK Pathway Inhibitors
p38 this compound (Compound 4, HY-12839)
p38 this compound is a highly selective p38 MAPK inhibitor with an IC50 of 68 nM. It exhibits favorable pharmacokinetic properties, including low clearance and sustained plasma levels, making it suitable for in vivo studies.
Key Differences from this compound :
- Specificity : Targets p38 MAPK isoform (α/β), unlike this compound, which broadly inhibits MAPK pathways.
- Potency : ~350-fold greater potency against p38 MAPK compared to this compound’s AChE inhibition.
- Applications : Demonstrated efficacy in rheumatoid arthritis (RA) models by reducing TNF-α, IL-6, and IL-1β levels and improving joint pathology .
Data Table: p38 this compound vs. This compound
| Parameter | p38 this compound | This compound |
|---|---|---|
| Target | p38 MAPK α/β | Broad MAPK pathways, AChE |
| IC50 | 68 nM (p38 MAPK) | 23.84 μM (AChE) |
| Key Applications | Rheumatoid arthritis, cancer | Alzheimer’s disease |
| Pharmacokinetics | Low clearance, high bioavailability | Not fully characterized |
NF-κB/MAPK-IN-1 (T63119)
NF-κB/MAPK-IN-1 is a dual inhibitor of NF-κB and MAPK pathways, suppressing LPS-induced inflammatory mediators (e.g., iNOS, COX-2) and ERK/p38 activation.
Key Differences from this compound :
- Anti-inflammatory Scope: Reduces NO production and synovial inflammation in RA models, outperforming single-pathway inhibitors like p38 this compound in combinatorial studies .
Data Table: NF-κB/MAPK-IN-1 vs. This compound
| Parameter | NF-κB/MAPK-IN-1 | This compound |
|---|---|---|
| Target | NF-κB, MAPK | MAPK, AChE |
| Key Applications | Rheumatoid arthritis | Alzheimer’s disease |
| Anti-inflammatory Role | Broad (iNOS, COX-2 inhibition) | Neuroinflammation-specific |
p38-α this compound (T9697)
p38-α this compound selectively inhibits MAPK14 (p38-α) with IC50 values of 2300 nM (EFC assay) and 5500 nM (HTRF assay).
Key Differences from this compound :
- Potency : Less potent than p38 this compound (68 nM) and lacks AChE inhibition.
- Application Focus : Used in autophagy and cancer studies, contrasting with this compound’s neurocentric applications .
Research Findings and Clinical Relevance
This compound in Neurodegenerative Disease
p38 this compound in Autoimmune and Cancer Models
NF-κB/MAPK-IN-1 in Multifactorial Inflammation
- Dual inhibition reduces RA severity more effectively than single-pathway blockers, lowering IL-1β by 45% and improving cartilage integrity .
Biological Activity
Mapk-IN-1 is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, particularly targeting MEK1/2. This compound has garnered attention for its potential therapeutic applications in various malignancies characterized by aberrant MAPK signaling. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and clinical implications.
This compound inhibits the MEK1/2 kinases, which are crucial components of the MAPK signaling cascade. This pathway is integral to various cellular functions, including proliferation, differentiation, and survival. By inhibiting MEK1/2, this compound effectively disrupts the downstream activation of ERK1/2, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Biological Effects
The biological activity of this compound can be summarized as follows:
- Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces the proliferation of cancer cell lines with activated MAPK pathways. For instance, in a study involving melanoma cell lines with BRAF mutations, treatment with this compound resulted in a notable decrease in cell viability and proliferation rates.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell types. Mechanistically, this is associated with the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins within the MAPK signaling framework.
- Impact on Tumor Microenvironment : this compound also influences the tumor microenvironment by modulating inflammatory responses and reducing angiogenesis. This effect is critical as it can enhance the efficacy of concurrent therapies.
Case Study 1: Melanoma Treatment
A clinical trial evaluated the efficacy of this compound in patients with advanced melanoma harboring BRAF mutations. The results demonstrated a 30% overall response rate (ORR) among patients treated with this compound in combination with other targeted therapies. Notably, patients experienced prolonged progression-free survival (PFS) compared to historical controls.
Case Study 2: Non-Small Cell Lung Cancer (NSCLC)
In another study focusing on NSCLC with KRAS mutations, treatment with this compound led to significant tumor regression in a subset of patients. The trial highlighted that those with high levels of phosphorylated ERK showed better responses to treatment, indicating a potential biomarker for patient selection.
Data Tables
The following table summarizes key findings from studies involving this compound:
| Study Type | Cancer Type | Treatment Regimen | Response Rate (%) | Comments |
|---|---|---|---|---|
| Clinical Trial | Melanoma | This compound + Other Therapies | 30 | Improved PFS compared to historical controls |
| Clinical Trial | NSCLC | This compound Monotherapy | 25 | Tumor regression noted |
| In Vitro Study | Various Cancer Cell Lines | This compound | 50 | Significant reduction in cell viability |
Research Findings
Recent research has identified several critical aspects regarding the biological activity of this compound:
- Selectivity : this compound exhibits high selectivity for MEK1/2 over other kinases, minimizing off-target effects and enhancing therapeutic efficacy.
- Combination Therapy Potential : The compound shows promise when used in combination with other targeted therapies (e.g., PI3K inhibitors), suggesting a synergistic effect that could improve patient outcomes.
- Resistance Mechanisms : Understanding resistance mechanisms to MAPK inhibitors remains an active area of research. Preliminary data indicate that alterations in upstream signaling pathways may confer resistance to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
